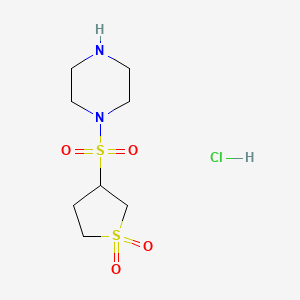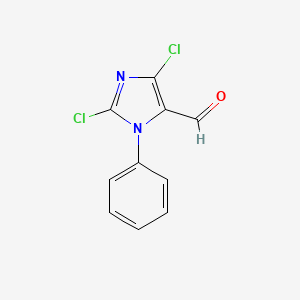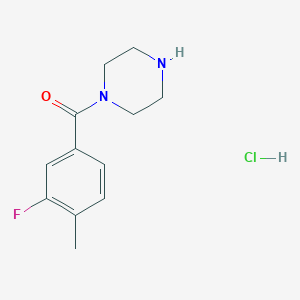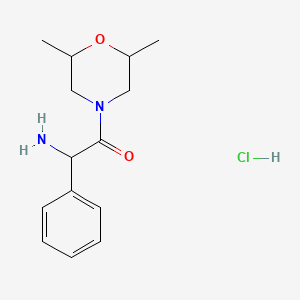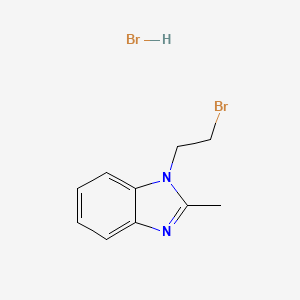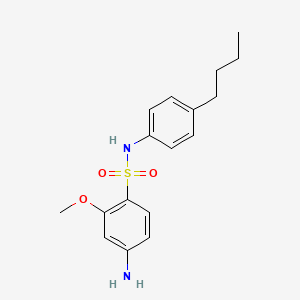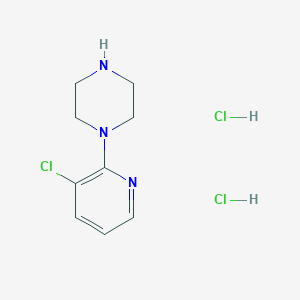![molecular formula C10H14N2O B1521591 3-[(3-Methylphenyl)amino]propanamide CAS No. 1060675-80-0](/img/structure/B1521591.png)
3-[(3-Methylphenyl)amino]propanamide
Overview
Description
3-[(3-Methylphenyl)amino]propanamide is a chemical compound with the molecular formula C10H14N2O . It contains 27 bonds in total, including 13 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 primary aliphatic amide, and 1 secondary aromatic amine .
Molecular Structure Analysis
The molecular structure of this compound includes a total of 27 atoms: 14 Hydrogen atoms, 10 Carbon atoms, 2 Nitrogen atoms, and 1 Oxygen atom . The molecule contains a six-membered aromatic ring, a primary aliphatic amide, and a secondary aromatic amine .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . Its molecular weight is 178.23 g/mol . More detailed physical and chemical properties are not available in the sources I found.Scientific Research Applications
Pharmacokinetics and Metabolism in Preclinical Studies
3-[(3-Methylphenyl)amino]propanamide and its derivatives have been studied for their pharmacokinetic properties and metabolic profiles in preclinical studies. One study explored the pharmacokinetics and metabolism of a compound within this class, highlighting its potential as a novel therapeutic agent for androgen-dependent diseases. The study found that the compound had a low clearance rate, a moderate volume of distribution, and a terminal half-life ranging from 3.6 to 5.2 hours after intravenous doses, demonstrating its slow clearance and extensive metabolism in rats (Di Wu et al., 2006).
Antitumor and Antimicrobial Applications
Several derivatives of this compound have been synthesized and evaluated for their potential antitumor and antimicrobial activities. A study on the synthesis and evaluation of mammary tumor inhibiting activity of 3-alkylated derivatives showed promising results against hormone-dependent breast cancer, suggesting some derivatives could be better candidates for treatment than existing drugs (R. Hartmann & C. Batzl, 1986). Another study focused on the antibacterial activity of azole derivatives from 3-[(4-methylphenyl)amino]propanehydrazide, finding good antibacterial activity against Rhizobium radiobacter, indicating potential for development into antibacterial agents (I. Tumosienė et al., 2012).
Neurological Disease Research
Compounds related to this compound have been studied for their potential in treating neurological diseases. One study investigated a γ-secretase inhibitor capable of reducing amyloid beta-peptide levels, relevant for Alzheimer's disease treatment. This compound demonstrated the value of targeting γ-secretase activity as a direct measure of enzyme occupancy in the brain, showcasing a potential pathway for Alzheimer's disease treatment (S. Grimwood et al., 2005).
Malaria Treatment
Research into aminoacetamide scaffolds, related to this compound, has led to the discovery of compounds with potent activity against the malaria parasite Plasmodium falciparum. These findings suggest potential for these compounds in treating malaria and possibly having transmission-blocking capabilities, although challenges in optimizing solubility and stability for in vivo studies remain (Neil R. Norcross et al., 2019).
Properties
IUPAC Name |
3-(3-methylanilino)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-8-3-2-4-9(7-8)12-6-5-10(11)13/h2-4,7,12H,5-6H2,1H3,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVBQFUYWQXFIFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NCCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


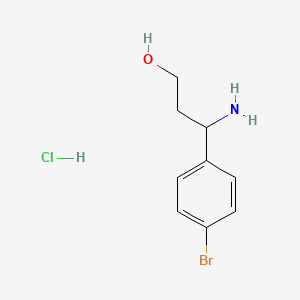

![N-[3-(2-Aminophenoxy)phenyl]acetamide hydrochloride](/img/structure/B1521511.png)

